molecular formula C17H11BrN2O B12704909 8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-34-4

8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12704909
CAS No.: 93663-34-4
M. Wt: 339.2 g/mol
InChI Key: XCXIVKBWLQUWSH-UHFFFAOYSA-N
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Description

8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound with the molecular formula C17H11BrN2O. It is characterized by its indenoquinoline structure, which is a fused ring system combining indene and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and methylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
  • 8,10-Dichloroindeno(1,2-b)quinolin-11-one
  • 8,10-Dibromoindeno(1,2-b)quinolin-11-one

Uniqueness

8-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific bromine and methylamino substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

93663-34-4

Molecular Formula

C17H11BrN2O

Molecular Weight

339.2 g/mol

IUPAC Name

8-bromo-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11BrN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

XCXIVKBWLQUWSH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=C1C=C(C=C3)Br)C4=CC=CC=C4C2=O

Origin of Product

United States

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